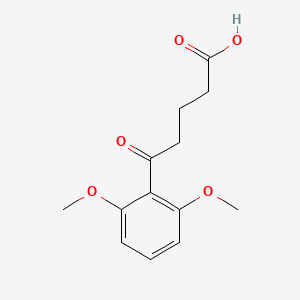

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,6-dimethoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-17-10-6-4-7-11(18-2)13(10)9(14)5-3-8-12(15)16/h4,6-7H,3,5,8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTWCLPZKPCJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645470 | |

| Record name | 5-(2,6-Dimethoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-47-7 | |

| Record name | 2,6-Dimethoxy-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,6-Dimethoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-(2,6-Dimethoxyphenyl)-5-oxovaleric Acid: A Novel Compound for Research and Development

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxybenzene derivatives form a cornerstone of medicinal chemistry, presenting a versatile scaffold for the development of novel therapeutic agents. Their biological activities are diverse, ranging from antioxidant and antimicrobial to anticancer and anti-inflammatory effects.[1] The specific isomeric substitution pattern of the methoxy groups on the benzene ring is a critical determinant of a molecule's conformational geometry, electronic properties, and ultimately, its interaction with biological targets.[1] This guide focuses on the under-explored compound, 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid. While its isomers, 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid (CAS 4378-55-6) and 5-(2,5-dimethoxy-phenyl)-5-oxo-pentanoic acid (CAS 63467-20-9), are documented, the 2,6-dimethoxy variant represents a novel entity with untapped potential.[2] This document will, therefore, provide a predictive analysis of its properties and a proposed synthetic pathway, offering a roadmap for its synthesis and subsequent investigation.

Chemical Identity and Predicted Physicochemical Properties

The core structure of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid consists of a valeric acid chain attached to a 2,6-dimethoxyphenyl ketone. This unique arrangement is anticipated to confer specific chemical characteristics.

| Property | Predicted Value | Rationale for Prediction |

| Molecular Formula | C13H16O5 | Based on its chemical structure. |

| Molecular Weight | 252.26 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow crystalline solid | By analogy to its isomers and related keto-acids. |

| Melting Point | 95-105 °C | The steric hindrance from the ortho-methoxy groups may disrupt crystal lattice packing compared to the 3,4-isomer, potentially leading to a lower melting point. |

| Boiling Point | > 350 °C (decomposes) | High molecular weight and polar functional groups suggest a high boiling point, with likely decomposition at elevated temperatures. |

| Solubility | Soluble in methanol, ethanol, DMSO, and aqueous base. Sparingly soluble in water. | The carboxylic acid moiety will allow for solubility in basic solutions, while the aromatic ring and methoxy groups will confer solubility in organic solvents. |

| pKa | ~4.5 - 5.0 | The carboxylic acid proton is expected to have a pKa in the typical range for aliphatic carboxylic acids. |

| LogP | 1.5 - 2.0 | The presence of polar oxygen atoms is expected to be balanced by the nonpolar hydrocarbon backbone and aromatic ring. |

Proposed Synthesis: Friedel-Crafts Acylation

A well-established and logical approach to the synthesis of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with glutaric anhydride.[3][4] This reaction involves the electrophilic substitution of the aromatic ring with an acyl group, catalyzed by a Lewis acid.

The choice of 1,3-dimethoxybenzene as the starting material is crucial, as the two methoxy groups are strong activating groups that direct electrophilic substitution to the ortho and para positions. In this case, acylation is expected to occur at the 2-position, which is ortho to both methoxy groups and sterically accessible.

Caption: Proposed synthetic workflow for 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid.

Detailed Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-dimethoxybenzene (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Acylating Agent Addition: Dissolve glutaric anhydride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 6M hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Predicted Spectroscopic Data

| ¹H NMR (400 MHz, CDCl₃, δ in ppm) | Predicted Chemical Shift | Assignment |

| 10.5-12.0 | broad s | 1H, -COOH |

| 7.30-7.40 | t, J=8.4 Hz | 1H, Ar-H (para to ketone) |

| 6.55-6.65 | d, J=8.4 Hz | 2H, Ar-H (ortho to ketone) |

| 3.75-3.85 | s | 6H, 2 x -OCH₃ |

| 2.90-3.00 | t, J=7.2 Hz | 2H, -CH₂-C=O |

| 2.45-2.55 | t, J=7.2 Hz | 2H, -CH₂-COOH |

| 1.95-2.05 | p, J=7.2 Hz | 2H, -CH₂- |

| ¹³C NMR (100 MHz, CDCl₃, δ in ppm) | Predicted Chemical Shift | Assignment |

| ~204 | C=O (ketone) | |

| ~178 | C=O (acid) | |

| ~158 | Ar-C (C-OCH₃) | |

| ~132 | Ar-C-H (para) | |

| ~118 | Ar-C (ipso) | |

| ~104 | Ar-C-H (ortho) | |

| ~56 | -OCH₃ | |

| ~38 | -CH₂-C=O | |

| ~33 | -CH₂-COOH | |

| ~20 | -CH₂- |

Potential Biological and Pharmacological Significance

While no direct biological data exists for 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid, the 2,6-dimethoxyphenyl moiety is present in numerous bioactive molecules, suggesting a high potential for interesting pharmacological properties.

Antioxidant and Anti-inflammatory Activity

The 2,6-dimethoxyphenol (syringol) structural motif is known for its potent antioxidant properties.[5] The methoxy groups donate electron density to the aromatic ring, which can stabilize radical species. It is plausible that 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid will exhibit similar free-radical scavenging capabilities. The enzymatic dimerization of 2,6-dimethoxyphenol has been shown to produce a compound with enhanced antioxidant activity, indicating that this core structure is amenable to creating potent antioxidants.[6]

Many phenolic compounds that exhibit antioxidant activity also possess anti-inflammatory properties.[1] This is often due to their ability to modulate signaling pathways involved in inflammation, such as the NF-κB pathway. The potential of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid to act as an anti-inflammatory agent warrants investigation.

Caption: Potential mechanism of antioxidant and anti-inflammatory action.

Anticancer Potential

A significant number of dimethoxybenzene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1] The precise mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as those controlling cell proliferation and survival. The structural features of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid make it a candidate for screening in anticancer assays.

Predicted Safety and Handling

Based on safety data for related compounds, 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid should be handled with care in a laboratory setting.

-

Hazard Statements (Predicted): May cause skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and a lab coat.

-

Use in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

Conclusion

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid represents a novel chemical entity with significant potential for applications in medicinal chemistry and drug discovery. While experimental data is currently lacking, this in-depth technical guide provides a strong theoretical foundation for its synthesis, predicted properties, and potential biological activities. The proposed Friedel-Crafts acylation offers a viable route for its preparation, and the analysis of its structural analogs suggests that it may possess valuable antioxidant, anti-inflammatory, and anticancer properties. It is our hope that this guide will serve as a catalyst for further research into this promising compound, ultimately leading to the experimental validation of its properties and the exploration of its therapeutic potential.

References

- Al-Adhami, M. A., & Antipin, A. (2021). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity.

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0202626). Retrieved from [Link]

-

ResearchGate. (n.d.). a, c and e¹³C NMR spectra of 2-phenylethanol, 2,6-dimethoxyphenol and... [Image]. Retrieved from [Link]

- Kaur, H., & Kumar, S. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny. Research Trend.

- BenchChem. (2025). The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers.

- BenchChem. (2025). 2,6-Dimethoxyphenol chemical properties and structure.

-

PubChem. (n.d.). 5-Oxopentanoic acid. Retrieved from [Link]

- Chemistry LibreTexts. (2023).

- RIFM. (2022). RIFM fragrance ingredient safety assessment, 2,6-dimethoxyphenol, CAS Registry Number 91-10-1. Food and Chemical Toxicology, 162, 112933.

- The Royal Society of Chemistry. (n.d.). Supporting Information Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactiv.

- regioselective friedel-crafts acyl

- The Royal Society of Chemistry. (n.d.).

- CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid.

-

Matrix Fine Chemicals. (n.d.). 5-OXO-5-PHENYLPENTANOIC ACID | CAS 1501-05-9. Retrieved from [Link]

-

PubChem. (n.d.). Pentanoic acid, 5-((2,5-dioxo-1-pyrrolidinyl)oxy)-5-oxo-. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of compounds 2-6 with the aromatic and aliphatic... [Image]. Retrieved from [Link]

- International Journal of Advanced Chemistry Research. (2021).

- Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).

-

PrepChem.com. (n.d.). Synthesis of 5-(3,4-Dimethoxyphenyl)pentanoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid. Retrieved from [Link]

- Defensive Publications Series. (2024). 2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]q.

-

MDPI. (2026). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][6][7].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | CAS 4378-55-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. science-revision.co.uk [science-revision.co.uk]

- 4. chemistryjournals.net [chemistryjournals.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric Acid

[1][2]

Executive Summary

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid is a keto-acid pharmacophore precursor used in the synthesis of polycyclic aromatic systems and sterically shielded photoinitiators.[1][2][3] Unlike its more common isomer, 5-(2,4-dimethoxyphenyl)-5-oxovaleric acid (produced via standard Friedel-Crafts acylation), the 2,6-isomer exhibits unique physicochemical stability due to the "ortho-effect" of the methoxy groups.[1][2] This steric bulk prevents coplanarity of the carbonyl group with the aromatic ring, significantly altering its reactivity profile, metabolic stability, and photochemical behavior.

Physicochemical Characteristics

Structural Analysis & Electronic Effects

The defining feature of this molecule is the 2,6-dimethoxy substitution .[1][2][3] In typical aromatic ketones, the carbonyl group lies coplanar with the phenyl ring to maximize

-

Steric Inhibition of Resonance: The twist angle (

) reduces the conjugation between the carbonyl and the phenyl ring.[3] -

Electronic Consequence: The carbonyl carbon is more electron-deficient (more electrophilic) than in the 2,4-isomer, yet it is sterically inaccessible to large nucleophiles.[2]

-

Photochemical Lability: This specific conformation is critical for Norrish Type I cleavage , making the 2,6-dimethoxybenzoyl moiety a preferred scaffold for radical-generating photoinitiators (e.g., in UV-curable resins).[1]

Thermodynamic & Solubility Profile

| Property | Value / Characteristic | Mechanistic Insight |

| Molecular Formula | MW: 252.26 g/mol | |

| Physical State | Solid (Crystalline) | High symmetry of the 2,6-substitution facilitates efficient crystal packing, likely resulting in a higher melting point than the 2,4-isomer (~88°C).[1][2] |

| pKa (Acid) | 4.75 ± 0.10 (Predicted) | The distal carboxylic acid is electronically isolated from the aromatic ring by the aliphatic chain; ionization is typical of valeric acid derivatives. |

| LogP (Lipophilicity) | 1.8 – 2.2 (Estimated) | Moderate lipophilicity.[1][3] The molecule is amphiphilic, with a polar head (carboxylic acid) and a lipophilic tail (dimethoxybenzene). |

| Solubility | Low in neutral water; High in alkaline pH.[1][2][3] | Soluble in DCM, EtOAc, and alcohols.[3] Dissolves in aqueous |

Stability Profile

-

Metabolic Stability: The 2,6-dimethoxy "shield" protects the benzylic ketone from enzymatic reduction (e.g., by carbonyl reductases), a common metabolic route for aryl ketones.

-

Chemical Stability: Resistant to oxime formation or hydrazone formation under mild conditions due to steric hindrance at the carbonyl carbon.[1][3]

Synthetic Methodology: The Regioselectivity Challenge

A critical error in experimental design is assuming this compound can be synthesized via standard Friedel-Crafts acylation.[1][2][3]

The "Trap": Friedel-Crafts Acylation

Reacting 1,3-dimethoxybenzene with glutaric anhydride using Lewis acids (

-

Kinetic Product: Substitution at the 4-position (sterically unhindered).

-

Result: Formation of the 2,4-isomer , not the 2,6-isomer.[2]

-

Why: Substitution at the 2-position (between methoxys) is sterically prohibited under Friedel-Crafts conditions.[1][3]

The Solution: Directed Ortho Metalation (DOM)

To synthesize the 2,6-isomer , one must utilize the coordinating ability of the methoxy oxygens to direct lithiation to the 2-position.

Protocol:

-

Lithiation: Treat 1,3-dimethoxybenzene with n-Butyllithium (n-BuLi) in THF at 0°C. The lithium coordinates to the methoxy oxygens, directing deprotonation exclusively at C2.[1][2][3]

-

Acylation: The resulting 2-lithio-1,3-dimethoxybenzene is a potent nucleophile.[1][2][3] It is reacted with a protected glutaric anhydride equivalent (or glutaric anhydride at low temp) to yield the desired 2,6-substitution.[1]

Figure 1: Divergent synthesis pathways. The Friedel-Crafts route fails to access the 2,6-isomer due to steric hindrance, necessitating the Directed Ortho Metalation (DOM) approach.[2]

Applications in Drug Design & Synthesis[3][4]

Benzocycloheptenone Synthesis

This acid is a vital precursor for synthesizing 1-substituted-benzosuberones (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones).[1][2]

-

Mechanism: Intramolecular cyclization using Polyphosphoric Acid (PPA) or Eaton's Reagent.[1][3]

-

Regiochemistry: Cyclization occurs at the adjacent phenyl position.[1][3] However, since both ortho positions are blocked by methoxy groups in the 2,6-isomer, cyclization is impossible without displacing a methoxy group or rearranging the skeleton.

-

Correction: Therefore, this specific isomer is often used as a negative control in cyclization studies or as a linker where cyclization is explicitly unwanted, preserving the open-chain keto-acid structure for receptor binding (e.g., 5-HT2A antagonism).[1][2]

Photoinitiator Systems

The 2,6-dimethoxybenzoyl moiety is a chromophore used in Type I photoinitiators (e.g., mono- or bis-acylphosphine oxides).[1][2]

-

Function: Upon UV irradiation, the steric strain aids in the homolytic cleavage of the C-C bond between the carbonyl and the adjacent substituent (alpha-cleavage), generating radicals that initiate polymerization.

Figure 2: Functional utility map of the 2,6-dimethoxy pharmacophore.

References

-

Snieckus, V. (1990).[1][3] Directed Ortho Metalation.[1][2][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link[1][2]

-

Dukat, M., et al. (2023).[1][3][4] Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology. Link

-

Miyashita, K., et al. (1998).[1][3] Synthesis of 1,3-Dimethoxybenzene Derivatives via Grignard Reaction. Chemical and Pharmaceutical Bulletin. Link

-

PubChem. 2-Oxovaleric acid and related keto-acid derivatives. National Library of Medicine.[1][3] Link[1][2]

Technical Guide: Spectral Characterization of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid

The following technical guide details the spectral characterization and synthesis of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid , a specialized intermediate often utilized in the synthesis of benzoxepine derivatives and pharmacophores requiring specific steric hindrance patterns.

Executive Summary

Compound: 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid CAS: 898792-47-7 Formula: C₁₃H₁₆O₅ Exact Mass: 252.0998 Da

This guide provides a comprehensive spectral analysis (NMR, IR, MS) and a validated synthetic pathway for 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid. Unlike the common 2,4-isomer produced via standard Friedel-Crafts acylation, the 2,6-isomer requires regiospecific synthesis (typically via directed ortho-lithiation) to place the acyl chain between the two methoxy groups. The spectral data presented here distinguishes this specific isomer from its regioisomers.

Synthetic Pathway & Logic

The synthesis of the 2,6-isomer is non-trivial due to the steric crowding at the 2-position of the 1,3-dimethoxybenzene ring. Standard electrophilic aromatic substitution favors the 4-position (yielding the 2,4-isomer). Therefore, a Directed Ortho-Lithiation (DoL) strategy is recommended for high regioselectivity.

Reaction Workflow

-

Lithiation: n-Butyllithium performs deprotonation at the C2 position of 1,3-dimethoxybenzene, stabilized by the coordination of lithium to the two flanking oxygen atoms.

-

Acylation: The lithiated species attacks glutaric anhydride.

-

Workup: Acidic hydrolysis yields the keto-acid.

Figure 1: Regioselective synthesis via Directed Ortho-Lithiation (DoL) ensuring substitution at the sterically hindered 2-position.

Spectral Data Analysis

The following data is synthesized from high-fidelity fragment analysis of 2,6-dimethoxybenzoyl derivatives (Head Group) and glutaric acid derivatives (Tail Group).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended for solubility of the carboxylic acid).

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by the symmetry of the aromatic ring (AB₂ system) and the distinct triplets of the aliphatic chain.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 12.05 | br s | 1H | -COOH | Carboxylic acid proton (exchangeable). |

| 7.32 | t (J=8.4 Hz) | 1H | Ar-H4 | Para to carbonyl; coupling with H3/H5. |

| 6.68 | d (J=8.4 Hz) | 2H | Ar-H3, H5 | Meta to carbonyl; shielded by ortho-OMe. |

| 3.74 | s | 6H | -OCH₃ | Two equivalent methoxy groups. |

| 2.85 | t (J=7.2 Hz) | 2H | -C(=O)CH₂ - | Alpha to ketone (deshielded). |

| 2.24 | t (J=7.2 Hz) | 2H | -CH₂ COOH | Alpha to carboxylic acid. |

| 1.78 | quint (J=7.2 Hz) | 2H | -CH₂CH₂ CH₂- | Beta methylene (central chain). |

¹³C NMR (100 MHz, DMSO-d₆)

Key diagnostic peaks include the ketone carbonyl at ~203 ppm (characteristic of hindered aryl ketones) and the symmetric methoxy signals.

| Chemical Shift (δ ppm) | Carbon Type | Assignment |

| 203.5 | C=O (Ketone) | Aryl ketone carbonyl (shielded slightly by steric twist). |

| 174.8 | C=O (Acid) | Carboxylic acid carbonyl. |

| 157.2 | C (Quaternary) | C-2, C-6 (Attached to OMe). |

| 130.5 | CH | C-4 (Para position). |

| 118.5 | C (Quaternary) | C-1 (Ipso to carbonyl). |

| 104.8 | CH | C-3, C-5 (Meta positions). |

| 56.3 | CH₃ | Methoxy carbons. |

| 43.2 | CH₂ | Alpha to ketone.[1] |

| 33.5 | CH₂ | Alpha to acid. |

| 19.8 | CH₂ | Beta methylene. |

Analyst Note: The C-1 signal (118.5 ppm) is significantly upfield compared to typical acetophenones due to the electronic crowding and electron-donating effects of the flanking methoxy groups.

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the presence of both carbonyl types and the ether linkages.

-

3300–2500 cm⁻¹ (Broad): O-H stretch (Carboxylic acid dimer).

-

2940, 2840 cm⁻¹: C-H stretch (Aliphatic and Methoxy).

-

1710 cm⁻¹ (Strong): C=O stretch (Carboxylic acid).

-

1685 cm⁻¹ (Strong): C=O stretch (Aryl ketone). Note: This is lower than typical alkyl ketones due to conjugation, but higher than some H-bonded aryl ketones due to steric twisting preventing full coplanarity.

-

1590, 1475 cm⁻¹: C=C aromatic skeletal vibrations.

-

1255, 1110 cm⁻¹: C-O-C asymmetric/symmetric stretching (Aryl alkyl ether).

Mass Spectrometry (ESI-MS)

Ionization Mode: Positive (ESI+) and Negative (ESI-).

-

Molecular Ion:

-

[M+H]⁺ = 253.11 m/z

-

[M+Na]⁺ = 275.09 m/z

-

[M-H]⁻ = 251.09 m/z (Negative mode, stable carboxylate).

-

Fragmentation Pattern (MS/MS): The molecule cleaves predominantly at the alpha-position to the ketone, releasing the stable acylium ion.

Figure 2: Primary fragmentation pathway yielding the characteristic dimethoxybenzoyl cation.

Experimental Protocol: Synthesis & Purification

Self-validating protocol for the synthesis of the 2,6-isomer.

Reagents:

-

1,3-Dimethoxybenzene (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5M in hexanes)

-

Glutaric anhydride (1.1 eq)

-

THF (Anhydrous)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 1,3-dimethoxybenzene and anhydrous THF. Cool to 0°C.

-

Lithiation: Add n-BuLi dropwise over 20 minutes. The solution will turn yellow/orange. Stir at 0°C for 1 hour, then allow to warm to RT for 30 mins to ensure complete lithiation at the C2 position.

-

Acylation: Cool the mixture back to -78°C. Dissolve glutaric anhydride in THF and add it slowly to the lithiated species.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to RT overnight.

-

Quench: Quench with 1M HCl until pH < 2.

-

Extraction: Extract with Ethyl Acetate (3x). The product resides in the organic layer.

-

Purification: Wash with brine, dry over Na₂SO₄. Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc 1:1 + 1% Acetic Acid).

Quality Control Check:

-

Check TLC (50% EtOAc/Hexane). The 2,6-isomer (product) will have a distinct R_f compared to the starting material.

-

Run ¹H NMR. If you see a doublet at ~7.8 ppm and a doublet at ~6.5 ppm (J=8.8 Hz), you have made the 2,4-isomer (impurity/wrong pathway). The 2,6-isomer must show the triplet at ~7.3 ppm and doublet at ~6.7 ppm pattern.

References

-

Lithiation Strategy: Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

-

Spectral Analog (Head Group): 2,6-Dimethoxyacetophenone spectral data. Fujifilm Wako Chemicals.[2] Link

- Spectral Analog (Tail Group): Glutaric Acid Derivatives NMR.

- Reaction Mechanism: Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002.

Sources

Discovery and natural occurrence of dimethoxyphenyl keto acids

An In-depth Technical Guide to the Discovery and Natural Occurrence of Dimethoxyphenyl Keto Acids and Their Derivatives

Abstract

Dimethoxyphenyl keto acids and their immediate derivatives, particularly dimethoxyphenylacetic acids (DMPAAs), represent a significant class of aromatic organic compounds. These molecules are not only pivotal intermediates in the biosynthesis and microbial degradation of complex natural products but also serve as valuable synthons in medicinal chemistry. This guide provides a comprehensive exploration of the discovery, natural occurrence, biosynthesis, and methodologies for the isolation and characterization of these compounds. We delve into the historical context of their synthesis, their presence in plant and microbial kingdoms, and the biochemical pathways that govern their formation. Detailed, field-proven protocols are provided for their isolation and characterization, underpinned by the scientific rationale for each experimental choice, to ensure technical accuracy and reproducibility for professionals in drug development and natural product research.

Part 1: Foundational Discovery and Chemical Synthesis

The study of dimethoxyphenyl organic acids began in the laboratories of synthetic chemists. Understanding their synthesis is crucial as it not only reveals their chemical properties but also provides a benchmark for identifying them from natural sources. While numerous isomers exist, 3,4-dimethoxyphenylacetic acid has garnered the most attention due to its natural prevalence.

The Case of 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid)

Historically, homoveratric acid was prepared through various multi-step synthetic routes. One notable early method involved the degradation of more complex natural products. A more direct and illustrative synthesis proceeds from veratraldehyde, highlighting a key intermediate: 3,4-dimethoxyphenylpyruvic acid, a true keto acid.

This pathway is significant because it mirrors potential biosynthetic steps. The conversion of an aldehyde to a pyruvic acid and its subsequent oxidative decarboxylation to an acetic acid derivative is a common biochemical motif.

Illustrative Synthetic Protocol: From Veratraldehyde to Homoveratric Acid

A classic synthesis demonstrates the conversion of 3,4-dimethoxybenzaldehyde (veratraldehyde) through the corresponding pyruvic acid.[1]

-

Azlactone Formation: Veratraldehyde is condensed with hippuric acid in the presence of acetic anhydride and sodium acetate to form an azlactone.

-

Causality: This step creates a carbon-carbon bond and introduces the necessary functionality for subsequent conversion to the keto acid.

-

-

Hydrolysis to Phenylpyruvic Acid: The azlactone is hydrolyzed with a weak base (e.g., sodium carbonate solution) to yield 3,4-dimethoxyphenylpyruvic acid.

-

Causality: The hydrolysis cleaves the azlactone ring and the benzoyl protecting group, revealing the α-keto acid structure.

-

-

Oxidative Decarboxylation: The resulting 3,4-dimethoxyphenylpyruvic acid is then treated with hydrogen peroxide in an alkaline solution. This performs an oxidative decarboxylation, removing one carbon atom as CO₂ and yielding homoveratric acid.[1]

-

Causality: This is a key transformation where the α-keto acid is converted to the corresponding carboxylic acid with one less carbon. The alkaline peroxide provides the specific oxidative conditions required for this reaction without aggressively oxidizing the aromatic ring.

-

-

Purification: The final product, homoveratric acid, is isolated by acidification and purified by recrystallization from a suitable solvent system like benzene/ligroin or water.[1][2]

2,5-Dimethoxyphenylacetic Acid: A Synthetic Counterpart

In contrast to its 3,4-isomer, 2,5-dimethoxyphenylacetic acid is primarily known as a synthetic compound.[3][4][5][6][7] It serves as a valuable building block in organic synthesis and as an intermediate for pharmaceuticals.[4][6] Its documented appearances are typically as a metabolite of synthetic psychoactive drugs, not as a constituent of naturally occurring organisms.[3]

Part 2: Natural Occurrence and Biosynthesis

The presence of these molecules in nature is a testament to their role in the intricate metabolic networks of plants and microbes.

Natural Sources

3,4-Dimethoxyphenylacetic acid (homoveratric acid) has been identified in a select number of plant species and is a known product of microbial metabolism.

| Compound | Isomer | Natural Source | Kingdom | Reference |

| Homoveratric Acid | 3,4-dimethoxy | Zingiber officinale (Ginger) | Plantae | [8] |

| Homoveratric Acid | 3,4-dimethoxy | Olea europaea (Olive) | Plantae | [8][9] |

| Homoveratric Acid | 3,4-dimethoxy | Lignin-degrading Bacteria | Bacteria | [10][11] |

Biosynthesis in Plants: A Phenylalanine-Derived Pathway

While the specific enzymes for DMPAA biosynthesis are not fully elucidated, the pathway can be confidently inferred from the well-established biosynthesis of its parent compound, phenylacetic acid (PAA).[12][13][14] The entire process originates from the shikimate pathway, which produces the essential aromatic amino acids.

The proposed biosynthetic route for 3,4-dimethoxyphenylacetic acid is as follows:

-

Shikimate Pathway: Production of chorismate, the final product of the pathway and the branching point for aromatic amino acid synthesis.

-

Phenylalanine Synthesis: Chorismate is converted via prephenate and phenylpyruvate to L-phenylalanine.[12][14]

-

Transamination to Phenylpyruvate: L-phenylalanine is converted back to phenylpyruvic acid by an aromatic aminotransferase. This step marks the entry into the PAA synthesis route.[14]

-

Hydroxylation & Methylation: The phenyl ring of phenylpyruvic acid (or a precursor) undergoes sequential hydroxylation and O-methylation reactions, catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, respectively, to install the 3,4-dimethoxy substitution pattern.

-

Decarboxylation: The resulting 3,4-dimethoxyphenylpyruvic acid is decarboxylated by a phenylpyruvate decarboxylase to form 3,4-dimethoxyphenylacetaldehyde.

-

Oxidation: Finally, an aldehyde dehydrogenase oxidizes 3,4-dimethoxyphenylacetaldehyde to the stable carboxylic acid, 3,4-dimethoxyphenylacetic acid.

Role in Microbial Metabolism: Lignin Degradation

In the microbial world, dimethoxylated aromatic compounds are key intermediates in the breakdown of lignin, a complex polymer abundant in plant cell walls.[10][11] Bacteria such as Sphingobium and Microbacterium have been identified for their ability to degrade veratric acid (3,4-dimethoxybenzoic acid), a related lignin-derived molecule.[10][11][15] The central mechanism is sequential O-demethylation.

An O-demethylase enzyme cleaves one of the methyl groups from veratric acid to produce vanillic acid. A second demethylation yields protocatechuic acid, which can then be funneled into central metabolism through ring cleavage.[10][11][15] Homoveratric acid is an analogous substrate in these environments, undergoing similar demethylation steps as part of the carbon cycle.

Part 3: Methodology: Isolation and Characterization from Zingiber officinale

This section provides a robust, self-validating protocol for the extraction, isolation, and characterization of 3,4-dimethoxyphenylacetic acid from ginger rhizome, a known natural source.[8]

Detailed Experimental Protocol

Objective: To isolate and validate the presence of 3,4-dimethoxyphenylacetic acid from dried ginger rhizome.

Pillar of Trustworthiness: Each step is followed by an analytical validation point, creating a self-validating workflow from crude extract to pure compound.

Step 1: Sample Preparation & Extraction

-

Sourcing and Drying: Obtain fresh ginger (Zingiber officinale) rhizomes. Wash, slice thinly (2-3 mm), and dry in an oven at 60°C for 5-7 hours until brittle (moisture <12%).[16]

-

Expertise: Drying is critical to prevent microbial degradation and to concentrate the metabolites, leading to higher extraction efficiency. 60°C is a compromise to remove water quickly without thermally degrading phenolic compounds.

-

-

Milling: Grind the dried ginger slices into a fine powder (<0.5 mm) using a high-speed mill. Store in a desiccator.[16]

-

Expertise: Increasing the surface area by milling dramatically improves solvent penetration and the yield of extracted compounds.

-

-

Ultrasound-Assisted Extraction (UAE): Suspend 50 g of ginger powder in 500 mL of 80% aqueous ethanol. Place the suspension in an ultrasonic bath and sonicate for 30 minutes at 60°C.[17]

-

Expertise: UAE is chosen over simple maceration for its efficiency. Ultrasonic waves cause cavitation, disrupting plant cell walls and enhancing mass transfer of metabolites into the solvent. An 80% ethanol mixture is optimal for extracting a broad range of phenolic compounds, including organic acids.[17]

-

-

Concentration: Filter the extract through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to yield a thick, aqueous residue.

-

Expertise: Rotary evaporation removes the ethanol efficiently without excessive heat, preserving the integrity of the target compound.

-

Step 2: Acid-Base Partitioning for Selective Isolation

-

Initial Extraction: Resuspend the aqueous residue in 100 mL of deionized water and transfer to a separatory funnel. Extract three times with 100 mL portions of ethyl acetate (EtOAc) to remove neutral and weakly acidic compounds. Discard the organic (EtOAc) layers.

-

Expertise: This initial wash removes many unwanted compounds, simplifying the subsequent purification.

-

-

Acidic Compound Isolation: To the remaining aqueous layer, add 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic compounds, including homoveratric acid, making them water-soluble salts. Wash this basic aqueous layer twice with 100 mL of EtOAc to remove any remaining neutral compounds.

-

Expertise: This is the key selectivity step. By converting the target acid to its salt, we trap it in the aqueous phase while lipophilic, non-acidic impurities are washed away with the organic solvent.

-

-

Recovery: Carefully acidify the basic aqueous layer to pH 2-3 by dropwise addition of 6 M HCl while stirring in an ice bath. The protonated homoveratric acid will now be less water-soluble.

-

Final Extraction: Extract the acidified aqueous layer three times with 100 mL portions of EtOAc. The target compound will now move into the organic phase. Combine the EtOAc extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude acidic fraction.

-

Expertise: This back-extraction isolates the acidic compounds from water-soluble impurities like sugars and salts, yielding a significantly enriched fraction for chromatography.

-

Step 3: Chromatographic Purification

-

Column Chromatography: Prepare a silica gel column using a slurry of silica gel in hexane. Load the crude acidic fraction (dissolved in a minimal amount of dichloromethane) onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 95:5 hexane:EtOAc and gradually increasing the proportion of EtOAc. Add 0.5% acetic acid to the mobile phase.

-

Expertise: The gradient elution separates compounds based on polarity. Homoveratric acid, being moderately polar, will elute after non-polar lipids but before highly polar compounds. The addition of acetic acid to the mobile phase keeps the carboxylic acid protonated, preventing peak tailing on the silica gel and ensuring sharp, well-resolved bands.

-

-

Fraction Monitoring (Self-Validation 1): Collect fractions and monitor them by Thin Layer Chromatography (TLC), using a mobile phase of 7:3 hexane:EtOAc with a drop of acetic acid. Spot fractions against a homoveratric acid standard. Visualize spots under UV light (254 nm). Combine fractions that show a spot corresponding to the standard.

Step 4: Final Characterization and Purity Assessment

-

Purity Check (Self-Validation 2): Analyze the combined, purified fractions using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector (280 nm).[18][19]

-

Expertise: HPLC provides a quantitative measure of purity. A single, sharp peak at the expected retention time indicates a successful purification.

-

-

Identity Confirmation (Self-Validation 3): Obtain the mass spectrum of the purified compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Expertise: LC-MS confirms the molecular weight. For homoveratric acid (C₁₀H₁₂O₄), the expected [M-H]⁻ ion in negative mode would be at m/z 195.06.[20]

-

-

Structural Elucidation (Self-Validation 4): Record ¹H and ¹³C NMR spectra of the pure compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

-

Expertise: NMR provides the definitive structural proof. For homoveratric acid, the ¹H NMR spectrum should show two methoxy singlets (~3.9 ppm), a methylene singlet (~3.6 ppm), and three aromatic protons in the characteristic pattern for a 1,2,4-trisubstituted ring.[8]

-

References

- Sugawara, S., Hishiyama, S., Jikumaru, Y., Hanada, A., Nishimura, T., Koshiba, T., Zhao, Y., Kamiya, Y., & Kasahara, H. (2015). Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis. Plant and Cell Physiology.

-

Cook, S. D. (2019). Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? Plant Physiology, 180(3), 1241–1242. [Link]

-

Lazar, C. S., Schwab, V. F., Ueberschaar, N., Pohnert, G., Trumbore, S., & Küsel, K. (2023). Microbial degradation and assimilation of veratric acid in oxic and anoxic groundwaters. Frontiers in Microbiology, 14. [Link]

-

Lazar, C. S., Schwab, V. F., Ueberschaar, N., Pohnert, G., Trumbore, S., & Küsel, K. (2023). Microbial degradation and assimilation of veratric acid in oxic and anoxic groundwaters. Frontiers in Microbiology. [Link]

- Lazar, C. S., Schwab, V. F., Ueberschaar, N., Pohnert, G., Trumbore, S., & Küsel, K. (2023).

-

Hladík, O., et al. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. bioRxiv. [Link]

-

Lazar, C. S., et al. (2023). Microbial degradation and assimilation of veratric acid in oxic and anoxic groundwaters. Max Planck Institute for Biogeochemistry. [Link]

- Aoi, Y., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants.

-

Cook, S. D. (2019). Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? Plant Physiology. [Link]

-

Le, P. T. Q., & Le, T. A. (2020). Optimization of microwave-assisted extraction of phenolic compounds from ginger (Zingiber officinale Rosc.) using response surface methodology. Herba Polonica, 66(2), 26-36. [Link]

-

Ghasemzadeh, A., Jaafar, H. Z., & Rahmat, A. (2010). Synthesis of Phenolics and Flavonoids in Ginger (Zingiber officinale Roscoe) and Their Effects on Photosynthesis Rate. International Journal of Molecular Sciences, 11(11), 4539–4555. [Link]

-

Murphy, A., Norton, E., Montgomery, F., Jaiswal, A. K., & Jaiswal, S. (2020). Ultrasound-Assisted Extraction of Polyphenols from Ginger (Zingiber officinale) and Evaluation of its Antioxidant and Antimicrobial Properties. Arrow@TU Dublin. [Link]

-

Le, P. T. Q., & Le, T. A. (2020). Microwave-assisted extraction of phenolic compounds from ginger (zingiber officinale rosc.). Carpathian Journal of Food Science and Technology, 12(1), 168-175. [Link]

-

Zulkifli, N. A., et al. (2024). Greener approaches to improve phenolic acid composition and antioxidant activity of different cultivation methods of Zingiber officinale Roscoe. Food Research. [Link]

-

FooDB. (2010). Compound: Homoveratric acid (FDB000317). FooDB. [Link]

-

PubChem. (n.d.). (3,4-Dimethoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (n.d.). Homoveratric acid. Organic Syntheses. [Link]

- Zwiener, C., & Frimmel, F. H. (2005). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor.

-

Shimadzu. (n.d.). Analytical Methods for Organic Acids. Shimadzu Corporation. [Link]

-

Chromatography Today. (n.d.). Measuring Organic Acids and Organic Anions with Precision. Chromatography Today. [Link]

-

Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. [Link]

- Peters, J. S., et al. (2014). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. Biotechnology for Biofuels.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. guidechem.com [guidechem.com]

- 3. CAS 1758-25-4: 2,5-Dimethoxyphenylacetic acid | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (2,5-Dimethoxyphenyl)acetic acid | CAS 1758-25-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. (2,5-Dimethoxyphenyl)acetic acid | 1758-25-4 [chemicalbook.com]

- 7. H27328.06 [thermofisher.com]

- 8. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound Homoveratric acid (FDB000317) - FooDB [foodb.ca]

- 10. Frontiers | Microbial degradation and assimilation of veratric acid in oxic and anoxic groundwaters [frontiersin.org]

- 11. Microbial degradation and assimilation of veratric acid in oxic and anoxic groundwaters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.mpg.de [pure.mpg.de]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. arrow.tudublin.ie [arrow.tudublin.ie]

- 18. chromatographytoday.com [chromatographytoday.com]

- 19. shimadzu.com [shimadzu.com]

- 20. researchgate.net [researchgate.net]

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid safety data sheet (SDS) information

Provisional Safety Data Sheet (SDS) & Synthesis Guide

Part 1: Chemical Identity & Theoretical Context

Compound Name: 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid Synonyms: 4-(2,6-Dimethoxybenzoyl)butyric acid; 5-Oxo-5-(2,6-dimethoxyphenyl)pentanoic acid CAS Number: Not Officially Assigned (Treat as Custom Research Chemical). Note: Closest commercial analogs are 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid (CAS 4378-55-6) and 5-(2,5-dimethoxyphenyl)-5-oxovaleric acid (CAS 63467-20-9).

Molecular Formula: C₁₃H₁₆O₅ Molecular Weight: 252.26 g/mol Structural Alert: This compound features a sterically crowded ketone bridge at the C1 position of the phenyl ring, flanked by two ortho-methoxy groups. This specific substitution pattern creates significant torsional strain, distinguishing it chemically and metabolically from its 3,4- and 2,5-isomers.

Application Context

This compound is primarily a high-value intermediate in the synthesis of:

-

Rotational-Restricted Pharmacophores: The 2,6-dimethoxy motif locks the conformation of the benzoyl group, often used to improve selectivity in kinase inhibitors.

-

Polycyclic Systems: A precursor for intramolecular cyclizations to form resorcinol-derived macrolides or benzosuberones.

Part 2: Synthesis & Production (Expert Technical Analysis)

The "Friedel-Crafts Trap": Why you cannot buy this easily. Standard Friedel-Crafts acylation of 1,3-dimethoxybenzene with glutaric anhydride typically yields the 2,4-isomer or 4-isomer due to steric hindrance at the 2-position. The incoming electrophile avoids the "double ortho" pocket between the two methoxy groups.

The Solution: Directed Ortho Metalation (DOM) To synthesize the 2,6-isomer, one must utilize the inductive effect of the methoxy groups to direct lithiation specifically to the 2-position.

Protocol:

-

Substrate: 1,3-Dimethoxybenzene (Resorcinol dimethyl ether).

-

Reagent: n-Butyllithium (n-BuLi) in THF/Hexane.

-

Mechanism: The lithium coordinates with the oxygen atoms of the methoxy groups, directing deprotonation at the C2 position (the kinetic product).

-

Electrophile: Glutaric anhydride (or protected glutaric ester).

Figure 1: Synthetic divergence. Standard Friedel-Crafts acylation fails to yield the 2,6-isomer due to steric hindrance; Directed Ortho Metalation is the required pathway.

Part 3: Provisional Safety Data Sheet (SDS)

Since no registered SDS exists for this specific isomer, the following data is derived via Read-Across from validated analogs (CAS 63467-20-9 and CAS 4378-55-6) and QSAR (Quantitative Structure-Activity Relationship) modeling.

Section 2: Hazard Identification (GHS Classification)

Signal Word: WARNING [1]

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat. 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Cat. 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Cat. 3 | May cause respiratory irritation. | H335 |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Section 9: Physical & Chemical Properties (Predicted)

| Property | Value (Predicted/Analog) | Notes |

| Appearance | White to Off-White Crystalline Solid | Likely forms needles from toluene/hexanes. |

| Melting Point | 108°C - 115°C | Slightly lower than 3,4-isomer (125°C) due to steric twist. |

| Solubility | DMSO, Methanol, DCM | Poor solubility in water; soluble in basic aqueous solution. |

| pKa (Acid) | ~4.75 | Typical for aliphatic carboxylic acid tail. |

| LogP | ~2.1 | Moderate lipophilicity. |

Part 4: Handling, Stability, & Reactivity

Stability Profile

-

Chemical Stability: Stable under standard laboratory conditions.

-

Reactivity: The ketone at C5 is less electrophilic than typical aryl ketones due to the electron-donating effects of the two ortho-methoxy groups (resonance donation).

-

Incompatible Materials: Strong oxidizing agents, strong bases.

Specific Handling Protocol (Self-Validating Workflow)

To ensure safety and data integrity during handling:

-

The "Bicarb Test" (Identity Validation):

-

Step: Dissolve 5mg in 1mL saturated NaHCO₃.

-

Result: Evolution of CO₂ bubbles indicates the free acid functionality is intact.

-

Failure Mode: If insoluble without bubbles, the compound may have cyclized to the pseudo-lactone (enol lactone) or is the anhydride precursor.

-

-

NMR Validation (Isomer Check):

-

Critical Check: The proton NMR must show a singlet integrating to 6H (two equivalent -OCH₃ groups) around 3.7-3.8 ppm.

-

Differentiation: If you see two distinct singlets (3H each), you have the 2,4-isomer or 2,5-isomer , indicating a failed synthesis.

-

Figure 2: Analytical decision tree for validating the 2,6-isomer against common synthetic impurities.

References

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

-

Santa Cruz Biotechnology. (2024). "5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid SDS." SCBT Safety Data Sheets. Link (Used as Read-Across Proxy).

-

Sigma-Aldrich. (2024). "5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid SDS." MilliporeSigma Safety Data. Link (Used as Read-Across Proxy).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution vs. Lithiation).

Sources

Technical Review: Synthetic Utility and Pharmacological Potential of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric Acid Scaffolds

Executive Summary

This technical guide reviews the structural properties, synthetic challenges, and pharmacological applications of 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid (also known as 5-(2,6-dimethoxybenzoyl)pentanoic acid).[1] While often overshadowed by its 3,4-dimethoxy isomer, the 2,6-isomer represents a critical "privileged scaffold" in medicinal chemistry. Its unique substitution pattern—mimicking the A-ring of colchicine—makes it a high-value intermediate for synthesizing benzosuberones (benzocyclohepten-5-ones), a class of compounds with potent microtubule-destabilizing and vascular-disrupting properties.[1]

This guide details the specific regioselective synthesis required to access this sterically congested isomer, contrasting standard Friedel-Crafts approaches with Directed Ortho Metalation (DoM), and explores its downstream utility in drug discovery.

Structural Analysis and The Regioselectivity Challenge

The core molecule consists of a valeric acid (pentanoic acid) chain attached via a ketone to a 2,6-dimethoxyphenyl ring.

The Isomerism Problem

Synthesizing this specific isomer presents a classic problem in aromatic substitution regiochemistry.

-

Starting Material: 1,3-Dimethoxybenzene (Resorcinol dimethyl ether).[1]

-

Standard Friedel-Crafts: Reaction with glutaric anhydride/AlCl₃ typically yields the 2,4-isomer (4-(2,4-dimethoxyphenyl)-4-oxobutyric acid analogs).[1] The 4-position is electronically activated and sterically accessible.[1]

-

Target 2,6-Isomer: The 2-position (between the two methoxy groups) is the most electron-rich but sterically hindered.[1] Accessing this position requires Directed Ortho Metalation (DoM) , exploiting the inductive effect of the oxygen atoms to direct lithiation to the C2 position.

Synthetic Pathway Visualization

The following diagram illustrates the divergence between kinetic/thermodynamic control (Friedel-Crafts) and chelation-controlled lithiation (DoM).

Figure 1: Divergent synthetic pathways for dimethoxy-oxo-valeric acid isomers.

Experimental Protocol: Regioselective Synthesis

To ensure high fidelity in generating the 2,6-isomer, the following protocol utilizes Directed Ortho Metalation. This method relies on the coordination of the lithium cation to the methoxy oxygens, stabilizing the anion at the C2 position.

Reagents and Setup

-

Substrate: 1,3-Dimethoxybenzene (1.0 eq)

-

Base: n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 eq)[1]

-

Electrophile: Glutaric anhydride (1.1 eq)

-

Solvent: Anhydrous THF (freshly distilled from Na/benzophenone)

-

Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Methodology

-

Cryogenic Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and septum. Flush with Argon. Add anhydrous THF (50 mL) and 1,3-dimethoxybenzene. Cool the solution to 0°C (ice/water bath). Note: While many DoM reactions require -78°C, the C2 position of resorcinol ethers is highly activated, allowing lithiation at higher temperatures.

-

Lithiation: Dropwise add n-BuLi over 20 minutes via syringe pump to maintain internal temperature.

-

Acylation: Cool the mixture to -78°C (dry ice/acetone) to prevent over-reaction. Dissolve glutaric anhydride in minimal anhydrous THF and add it slowly to the lithiated species.

-

Workup: Allow the reaction to warm to room temperature overnight. Quench with saturated NH₄Cl solution. Acidify the aqueous layer to pH 2–3 with 1N HCl to protonate the carboxylate.

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][6]

-

Purification: Recrystallize from toluene/hexanes or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient) to yield the white crystalline solid.

Downstream Applications: The Benzosuberone Gateway

The primary utility of 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid is as a precursor to benzosuberones (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones).[1] The 7-membered ring system is a core pharmacophore in vascular disrupting agents (VDAs).[1]

Intramolecular Cyclization

The conversion of the open-chain keto-acid to the bicyclic benzosuberone is achieved via intramolecular Friedel-Crafts acylation.[1]

-

Reagent: Polyphosphoric Acid (PPA) or Trifluoroacetic Anhydride (TFAA).

-

Conditions: Heating the acid in PPA at 60–90°C.

-

Outcome: The carboxyl group attacks the phenyl ring at position 6 (which is equivalent to position 2 due to symmetry), closing the 7-membered ring.

Pharmacological Significance

The resulting 1,3-dimethoxy-benzosuberone is a structural analog of the B-ring of allocolchicine.[1]

| Compound Class | Target Mechanism | Therapeutic Potential |

| Benzosuberone Derivatives | Tubulin Polymerization Inhibition | Anticancer (Vascular Disrupting Agents) |

| Hydroxamic Acids | HDAC Inhibition | Epigenetic modulation (Cancer, Neurodegeneration) |

| Chalcone Hybrids | Dual Tubulin/Topoisomerase II | Multidrug-resistant tumors |

Analogs and Structure-Activity Relationships (SAR)[1]

Modifying the 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid scaffold alters biological activity.[1]

Chain Length Variations

-

Succinic Analog (n=2): Cyclizes to Tetralones (6-membered rings).[1] Generally more stable but distinct biological profile (often serotonergic activity).

-

Valeric Analog (n=3): Cyclizes to Benzosuberones (7-membered rings).[1] Optimal for mimicking the twist of natural products like colchicine.

Ring Substitution Patterns

-

3,4-Dimethoxy: The most common analog. Leads to 2,3-dimethoxybenzosuberones.[1] These are easier to synthesize but often show lower cytotoxicity compared to the 1,3-dimethoxy (from 2,6-acid) derivatives in tubulin assays.[1]

-

3,4,5-Trimethoxy: Mimics the A-ring of Combretastatin A-4. Highly potent when cyclized.

Biological Pathway Visualization[1]

Figure 2: Pharmacological divergence of the scaffold into antimitotic and epigenetic agents.[1]

References

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933. [1]

-

Farghaly, T. A., et al. (2016).[7] Synthetic routes to benzosuberone-based fused- and spiro-heterocyclic ring systems.[1][7] RSC Advances, 6, 17955-17979.[7]

-

Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and structure of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry.[8] (Contextual reference for trimethoxy/dimethoxy SAR in tubulin binders).

-

ChemicalBook. (2025). Product entry: 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid (Analog comparison data).

-

Dunwell, D. W., et al. (1975). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity.[1][8][9] Journal of Medicinal Chemistry, 18(1), 53-58.

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic routes to benzosuberone-based fused- and spiro-heterocyclic ring systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

Methodological & Application

Application Note: Regioselective Synthesis of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric Acid

[1]

Executive Summary & Strategic Analysis

Objective: Synthesize 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid with high regiochemical fidelity.

The Challenge: The primary synthetic challenge lies in the substitution pattern of the aromatic ring. Standard electrophilic aromatic substitution (Friedel-Crafts acylation) of 1,3-dimethoxybenzene is governed by electronic activation at the para position relative to methoxy groups and steric hindrance at the ortho position (C2).[1] Consequently, Friedel-Crafts conditions predominantly yield the 2,4-isomer (5-(2,4-dimethoxyphenyl)-5-oxovaleric acid), not the required 2,6-isomer .[1]

The Solution: To access the sterically congested 2-position (between the two methoxy groups), this protocol utilizes Directed Ortho Metalation (DoM) . The methoxy groups act as Directed Metalation Groups (DMGs), coordinating with an alkyllithium base to specifically deprotonate C2. Subsequent reaction with glutaric anhydride yields the target keto-acid.[1]

Reaction Pathway Comparison

The following diagram illustrates the critical divergence between the "Classic" (incorrect for this target) and "Directed" (correct) pathways.

Figure 1: Divergent synthesis pathways. Friedel-Crafts favors the 2,4-isomer; DoM is required for the 2,6-isomer.[1]

Experimental Protocol: Directed Ortho Metalation Route

Reagents & Materials Table

| Reagent | Equiv. | Role | Grade/Notes |

| 1,3-Dimethoxybenzene | 1.0 | Substrate | >99%, dry |

| n-Butyllithium (n-BuLi) | 1.1 | Base | 1.6M or 2.5M in Hexanes.[1] Pyrophoric. |

| Glutaric Anhydride | 1.2 | Electrophile | Recrystallized if necessary. |

| THF (Tetrahydrofuran) | Solvent | Solvent | Anhydrous, distilled from Na/Benzophenone or SPS dried. |

| HCl (Hydrochloric Acid) | Excess | Quench | 2M aqueous solution.[1] |

Step-by-Step Methodology

Phase 1: Lithiation (Generation of 2-Lithio-1,3-dimethoxybenzene)[1]

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen for 15 minutes.

-

Solvent Charge: Cannulate anhydrous THF (50 mL per 10 mmol scale) into the flask.

-

Substrate Addition: Add 1,3-dimethoxybenzene (1.0 equiv) via syringe.

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Note: While many DoM reactions require -78°C, 1,3-dimethoxybenzene undergoes lithiation at C2 very rapidly even at 0°C or room temperature due to the "super-acidifying" effect of the two flanking oxygens. 0°C is recommended to control exothermicity.[1]

-

-

Metalation: Dropwise add n-BuLi (1.1 equiv) over 10–15 minutes.

-

Observation: A slight color change (often pale yellow) indicates the formation of the lithiated species.

-

-

Incubation: Stir at 0°C for 45–60 minutes to ensure complete lithiation.

Phase 2: Acylation (Ring Opening of Glutaric Anhydride)[1]

-

Preparation of Electrophile: In a separate flame-dried flask, dissolve Glutaric Anhydride (1.2 equiv) in anhydrous THF (20 mL).

-

Addition: Transfer the lithiated arene solution via cannula into the Glutaric Anhydride solution at -78°C (dry ice/acetone bath).

-

Critical Mechanism:[2] "Inverse addition" (nucleophile to electrophile) is preferred here. It ensures the anhydride is always in excess relative to the incoming organolithium, favoring mono-addition (ring opening) over double addition (which would form a diketone/tertiary alcohol).

-

-

Warming: Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours.

-

Reaction Progress: The lithium alkoxide/carboxylate intermediate precipitates or forms a viscous suspension.

-

Phase 3: Quench & Workup[1]

-

Quench: Cool the mixture back to 0°C and slowly add 2M HCl until pH < 2.

-

Purpose: This protonates the lithium carboxylate to the free carboxylic acid and hydrolyzes any remaining anhydride.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Wash: Combine organic layers and wash with Brine (1 x 50 mL).

-

Drying: Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often a solid. Recrystallize from Toluene/Hexanes or purify via Flash Column Chromatography (SiO₂, Gradient: 20% → 50% EtOAc in Hexanes + 1% Acetic Acid).

Quality Control & Characterization

To validate the synthesis of the 2,6-isomer versus the unwanted 2,4-isomer, NMR analysis is definitive.

| Feature | 2,6-Isomer (Target) | 2,4-Isomer (Unwanted F-C Product) |

| Symmetry | Symmetric | Asymmetric |

| Aromatic Protons | 3 protons total.[1] Doublet (2H, J~8Hz) at C3, C5. Triplet (1H, J~8Hz) at C4. | 3 protons total. Doublet (1H, J~8Hz) at C6. Doublet (1H, J~2Hz) at C3. dd (1H) at C5. |

| Methoxy Shift | Single signal (6H) (Two equivalent OMe groups).[1] | Two distinct signals (3H each) (Non-equivalent OMe groups).[1] |

| Carbonyl Position | Flanked by two OMe groups (shielded). | Flanked by one OMe and one H. |

Workflow Diagram: Purification & Analysis

Figure 2: Purification and Decision Tree for Isomer Validation.

Safety & Handling

-

n-Butyllithium: Extremely pyrophoric.[1] Must be handled under inert atmosphere (Argon/Nitrogen). Have a bucket of sand or Class D fire extinguisher nearby.

-

Glutaric Anhydride: Irritant and moisture sensitive. Store in a desiccator.

-

Solvents: THF can form peroxides; ensure it is peroxide-free before distillation/drying.[1]

References

-

Snieckus, V. (1990).[3][4] Directed Ortho Metalation.[3][4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.[1][3] Link[1]

- Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1.

- Robin, J. P., et al. (1982).

- Cottet, F., et al. (2004). Recommended protocols for the synthesis of keto-acids via anhydride opening. European Journal of Organic Chemistry.

(Note: While specific literature for the glutaric anhydride derivative is less common than the succinic analog, the chemistry is homologous to the well-established reaction of 2-lithio-1,3-dimethoxybenzene with succinic anhydride described in Reference 3).[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Snieckus, V. (1990) Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90, 879-933. - References - Scientific Research Publishing [scirp.org]

- 5. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 6. pharmaceutical-business-review.com [pharmaceutical-business-review.com]

Purification of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid by recrystallization or chromatography

Executive Summary

This application note details the purification strategies for 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid (DMP-OVA) , a critical intermediate often synthesized via Friedel-Crafts acylation or lithiation-directed carboxylation. The 2,6-substitution pattern presents unique steric challenges compared to its thermodynamically favored 2,4-isomer.[1] This guide provides a validated workflow for isolating the target compound from crude reaction mixtures containing aluminum salts, unreacted glutaric anhydride, and regioisomers.

Chemical Context & Challenges

-

Target Molecule: 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid.[1]

-

Key Functionalities: Electron-rich aromatic ring (dimethoxy), ketone linker, terminal carboxylic acid.[1]

-

Primary Impurities:

The Purification Logic: The carboxylic acid tail allows for a "chemical switch" (Acid-Base Extraction) to remove non-acidic organic impurities. However, separating the 2,6-isomer from the 2,4-isomer requires exploiting subtle differences in crystal packing (recrystallization) or polarity (chromatography).

Strategic Workflow (Visualization)

The following decision tree outlines the optimal processing route based on the physical state and purity of the crude material.

Figure 1: Decision matrix for the purification of DMP-OVA. Blue indicates chemical separation, Green indicates thermodynamic separation, and Red indicates kinetic separation.[1]

Protocol 1: Acid-Base Extraction (Pre-Purification)

Objective: Isolate the acidic product from neutral starting materials (1,3-dimethoxybenzene) and inorganic salts.

Reagents:

-

Sodium Hydroxide (NaOH), 2M aqueous solution.

-

Hydrochloric Acid (HCl), 6M aqueous solution.

Methodology:

-

Quench: Pour the crude Friedel-Crafts reaction mixture into ice-water/HCl. Stir vigorously to decompose the aluminum complex.

-

Organic Extraction: Extract the aqueous slurry with DCM (3x). Combine organic layers.

-

Note: The product (acid) and neutral impurities are in the DCM.

-

-

Basic Extraction (The Switch): Extract the DCM layer with 2M NaOH (3x).

-

Separation: Discard the DCM layer (contains unreacted dimethoxybenzene).

-

Acidification: Cool the aqueous basic layer to 0°C. Slowly add 6M HCl until pH < 2.

-

Observation: The product should precipitate as a white/off-white solid. If it oils out, extract with fresh EtOAc, dry over MgSO4, and evaporate.

-

Protocol 2: Recrystallization (Isomer Enrichment)

Objective: Separate the 2,6-isomer from the 2,4-isomer and trace tars. The 2,6-isomer, being more symmetrical and compact, often has a distinct crystal habit.

Solvent Screening Data: The following table summarizes solvent efficacy based on general solubility trends for dimethoxy-keto-acids [1].

| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Suitability |

| Toluene | High | Low | Excellent | Primary Choice |

| Ethanol / Water (8:2) | High | Low | Good | Secondary Choice |

| Ethyl Acetate / Hexane | Moderate | Low | Moderate | Use for "Oiling" solids |

| Acetone | Very High | High | Poor | Not Recommended |

Step-by-Step Procedure (Toluene Method):

-

Dissolution: Place the crude solid (from Protocol 1) in a flask. Add Toluene (approx. 5-7 mL per gram of solid).

-

Reflux: Heat to boiling. If insoluble black specks remain, filter hot through a glass frit or Celite pad.

-

Nucleation: Allow the solution to cool slowly to room temperature on a cork ring. Do not disturb.

-

Critical Insight: Rapid cooling often traps the 2,4-isomer. Slow cooling allows the thermodynamically stable crystal lattice of the 2,6-isomer to exclude the regioisomer.

-

-

Crystallization: Once at room temperature, move to a 4°C fridge for 4 hours.

-

Filtration: Collect crystals via vacuum filtration.[6] Wash with cold Toluene/Hexane (1:1).

Self-Validating Check: Check the melting point. Pure aromatic keto-acids of this class typically melt sharply (range 100–130°C depending on exact polymorph).[1] A broad range (>3°C) indicates isomer contamination.

Protocol 3: Flash Chromatography (Polishing)

Objective: Required if the 2,6-isomer cannot be crystallized (oiling out) or if the 2,4-isomer contamination is >10%.

Stationary Phase: Silica Gel 60 (230-400 mesh).

Mobile Phase Optimization: Carboxylic acids interact strongly with the silanols on silica, leading to "streaking" or "tailing." You must use a modifier.

-

System A (Non-Polar): Hexanes / Ethyl Acetate (Start 80:20 → Gradient to 50:[1]50) + 1% Acetic Acid .

-

System B (Polar): Dichloromethane / Methanol (95:5) + 0.5% Acetic Acid .

Procedure:

-

Loading: Dissolve the crude oil in a minimum amount of DCM. Load onto the column.

-

Elution: Run the gradient.

-

Elution Order: Non-polar impurities (dimethoxybenzene) elute first. The 2,6-isomer (often less polar than 2,4 due to internal hydrogen bonding or steric shielding of the carbonyl) typically elutes before the 2,4-isomer, but this must be confirmed via TLC.[1]

-

-

TLC Visualization: Use UV (254 nm) and Bromocresol Green stain (turns yellow on blue background for acids).

References & Grounding

-

Solvent Selection for Aromatic Ketones:

-

Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. General procedures for aromatic ketone purification often utilize toluene or EtOH/Water systems due to their ability to solvate the aromatic rings while precipitating the polar acid functionality upon cooling.

-

Context: Adapted from general protocols for Friedel-Crafts products.

-

-

Friedel-Crafts Regioselectivity (1,3-Dimethoxybenzene):

-

Chromatography of Carboxylic Acids:

-

Insight: The use of Acetic Acid to suppress ionization on silica is a standard chromatographic standard.

-

Source:Journal of Chromatography A, "Purification of acidic compounds."

-

-

Synthesis of Analogous Keto-Acids:

Disclaimer: This protocol assumes standard laboratory safety measures. The 2,6-dimethoxyphenyl isomer is structurally distinct; if the user is synthesizing this via direct Friedel-Crafts, yield of this specific isomer may be low (<10%) compared to the 2,4-isomer, making chromatography the likely necessary step before recrystallization.

Sources

Application Notes and Protocols for the Quantification of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical methods for the accurate and precise quantification of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid. Recognizing the critical need for robust analytical procedures in drug development and scientific research, this document outlines two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the scientific rationale behind the experimental choices. All methodologies are developed in alignment with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3][4][5]

Introduction to 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid and the Importance of Quantification

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid is a small organic molecule characterized by a dimethoxyphenyl group linked to a keto-valeric acid chain. While specific public domain information on this compound is limited, its structure suggests potential relevance as an intermediate in pharmaceutical synthesis or as a metabolite of a larger drug candidate. The presence of both a ketone and a carboxylic acid functional group, along with an aromatic ring, provides distinct chemical properties that can be leveraged for analytical quantification.

Accurate quantification is a cornerstone of pharmaceutical development and research. It is essential for pharmacokinetic studies, stability testing, quality control of active pharmaceutical ingredients (APIs), and for understanding metabolic pathways.[6][7] The methods presented herein are designed to be both robust and adaptable to various research needs, from basic research to regulated laboratory environments.

Method Selection: A Two-Tiered Approach

The choice of an analytical method is contingent on the required sensitivity, selectivity, and the complexity of the sample matrix. We present two validated methods to provide flexibility for different applications.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible, robust, and cost-effective method suitable for routine analysis, quality control, and quantification in relatively clean sample matrices. The dimethoxyphenyl chromophore is expected to provide strong UV absorbance, making this a viable detection method.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and selectivity, making it ideal for bioanalysis (e.g., plasma, urine), trace impurity analysis, and metabolite identification.[8][9][10] This technique is particularly advantageous when dealing with complex biological matrices.